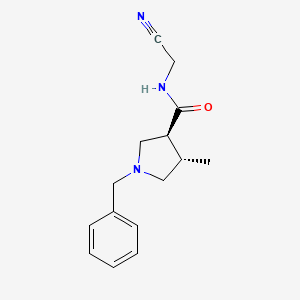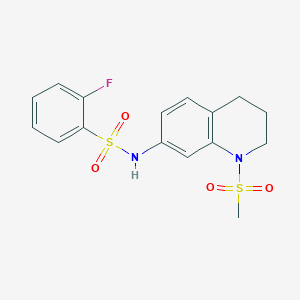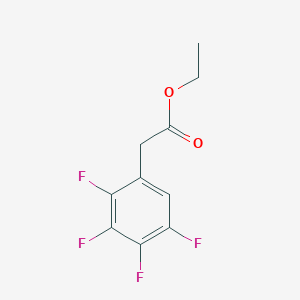
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-methylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-methylpyrrolidine-3-carboxamide is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring, a benzyl group, and a cyanomethyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Benzyl-N-(cyanomethyl)-4-methylpyrrolidine-3-carboxamide typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with benzyl bromide and cyanomethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-methylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity and chiral properties.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-Benzyl-N-(cyanomethyl)-4-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-1-Benzyl-N-(methyl)-4-methylpyrrolidine-3-carboxamide: Similar structure but lacks the cyanomethyl group.
(3S,4S)-1-Benzyl-N-(ethyl)-4-methylpyrrolidine-3-carboxamide: Similar structure with an ethyl group instead of a cyanomethyl group.
Uniqueness
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-methylpyrrolidine-3-carboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and potential biological activity. This functional group can participate in various chemical reactions, making the compound a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Propriétés
IUPAC Name |
(3S,4S)-1-benzyl-N-(cyanomethyl)-4-methylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-9-18(10-13-5-3-2-4-6-13)11-14(12)15(19)17-8-7-16/h2-6,12,14H,8-11H2,1H3,(H,17,19)/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWHZBUSPOKRB-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)NCC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)NCC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide](/img/structure/B2428192.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2428195.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide](/img/structure/B2428197.png)
![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)
![N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)
![4-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2428202.png)
![3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2428203.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2428204.png)
![4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2428206.png)

![Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2428209.png)
![N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2428210.png)
![6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2428213.png)
